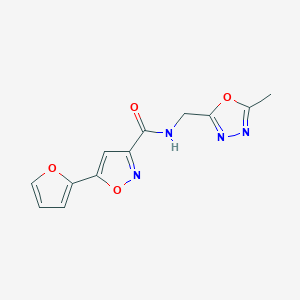

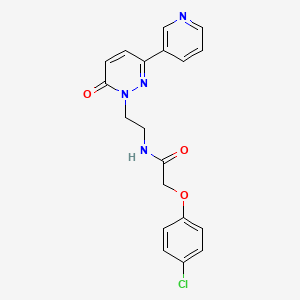

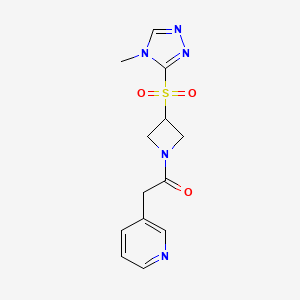

![molecular formula C13H21Cl2FN2 B2454181 1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride CAS No. 1266686-50-3](/img/structure/B2454181.png)

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride” is a derivative of piperazine . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Benzylpiperazine Derivatives Synthesis : This compound is related to the synthesis of benzylpiperazine derivatives, including cerebral vasodilators. The metabolites of such compounds are synthesized for structural confirmation (Ohtaka, Hori, Iemura, & Yumioka, 1989).

Crystallographic Studies : The asymmetric unit of a related monohydrated salt compound was analyzed, revealing significant structural details, including dihedral angles and hydrogen bonding interactions (Shivaprakash, Reddy, & Jasinski, 2014).

Pharmacological Research

Ischemic Brain Studies : Research on a closely related compound showed effects on free fatty acid liberation in ischemic brain in rats, indicating potential applications in neuropharmacology and stroke research (Kanazawa, Kidooka, Matsuda, & Handa, 1986).

Metabolite Analysis : Investigating the metabolites of a related compound in rat bile, urine, and feces helps understand its biotransformation pathways, which is crucial for drug development and toxicological studies (Kawashima, Satomi, & Awata, 1991).

Chemical and Biological Applications

Synthesis and Docking Studies : Synthesis and docking studies of a related compound, focusing on piperazine-1-yl-1H-indazole derivatives, highlight its role in medicinal chemistry, especially for creating targeted therapeutic agents (Balaraju, Kalyani, & Laxminarayana, 2019).

Serotoninergic Receptor Ligands : Fluorination of related compounds improved pharmacokinetic profiles and selectivity for 5-HT1D receptors, indicating potential use in developing drugs for neurological disorders (van Niel et al., 1999).

Material Science and Analysis

- X-ray Diffraction and Spectroscopy : The synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provide insights into material properties and potential applications in material science (Sanjeevarayappa et al., 2015).

Mécanisme D'action

Piperazine, a related compound, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . The mechanism of action for “1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride” might be similar, but specific information is not available in the search results.

Safety and Hazards

“1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride” may cause respiratory tract irritation, eye and skin irritation . It may be harmful if absorbed through the skin, if swallowed, or if inhaled . In case of contact with eyes or skin, it is recommended to flush with plenty of water and get medical aid .

Propriétés

IUPAC Name |

1-[3-(2-fluorophenyl)propyl]piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2.2ClH/c14-13-6-2-1-4-12(13)5-3-9-16-10-7-15-8-11-16;;/h1-2,4,6,15H,3,5,7-11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRMCUZSWBBGIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC2=CC=CC=C2F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(2-Fluorophenyl)propyl]piperazine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

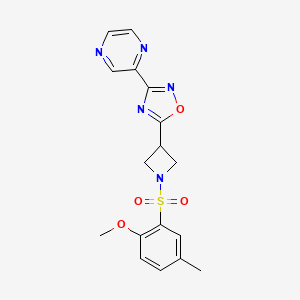

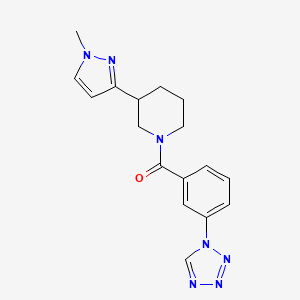

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone](/img/structure/B2454099.png)

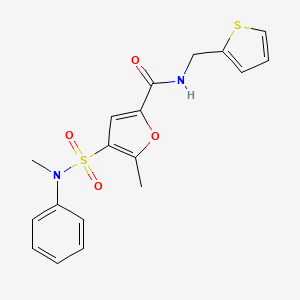

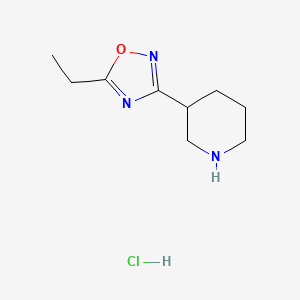

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2454112.png)

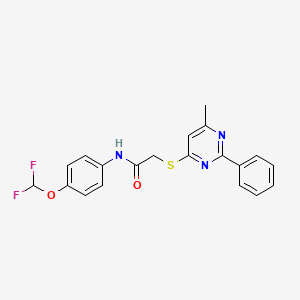

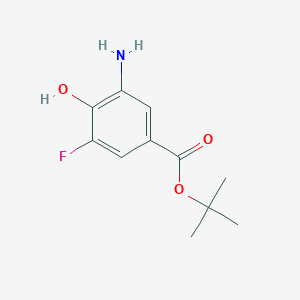

![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2454117.png)

![N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2454118.png)

![4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide](/img/structure/B2454120.png)